molecular formula C12H11N3O2S B2481044 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 866138-10-5

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine

Cat. No. B2481044
CAS RN: 866138-10-5
M. Wt: 261.3
InChI Key: JVWSQCKKVSZJIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine and related derivatives involves multiple steps, including benzylation, nitrosation, and reactions with various reagents to introduce the sulfanyl and nitro groups into the pyrimidine ring. For example, a study described the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives through a reaction with phenacyl bromide derivatives, showcasing the versatility of methods available for synthesizing sulfanyl pyrimidine compounds (Bassyouni & Fathalla, 2013).

Molecular Structure Analysis

The molecular structure of such compounds has been studied extensively through crystallography, revealing polymorphic forms and the importance of hydrogen bonding in determining the crystal packing. For instance, the benzylation and nitrosation of related pyrimidine derivatives have resulted in compounds exhibiting different polymorphic forms and unique hydrogen bonding patterns, highlighting the complex interplay between molecular structure and physical properties (Glidewell et al., 2003).

Scientific Research Applications

Synthesis and Derivative Development

4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine and its derivatives have been extensively studied for their synthesis and the development of various derivatives. Bassyouni and Fathalla (2013) demonstrated the synthesis of new heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives, indicating the versatility of these compounds in creating a wide range of biologically active substances (Bassyouni & Fathalla, 2013). Similarly, Gangjee et al. (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, which showed significant dual inhibition of thymidylate synthase and dihydrofolate reductase, highlighting their potential in medicinal chemistry (Gangjee et al., 2008).

Antibacterial and Antitumor Properties

Several studies have explored the antibacterial and antitumor properties of this compound derivatives. Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase and as antitumor and/or antibacterial agents (Gangjee et al., 1996). This indicates their potential utility in the development of new therapeutic agents.

Structural and Spectroscopic Analysis

Research on this compound also includes structural and spectroscopic analysis. Alzoman et al. (2015) conducted a detailed spectroscopic investigation of a related compound, providing insights into its molecular structure and potential pharmaceutical applications (Alzoman et al., 2015). Such studies are crucial for understanding the molecular properties and potential applications of these compounds in various fields.

Molecular Docking and Interaction Studies

Molecular docking and interaction studies form a significant part of the research on these compounds. Lahmidi et al. (2019) conducted a molecular docking simulation to assess the inhibitory potential of pyrimidine derivatives against human enzymes, demonstrating the potential use of these compounds in drug discovery (Lahmidi et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-9-6-7-13-12(14-9)18-8-10-2-4-11(5-3-10)15(16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWSQCKKVSZJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319931
Record name 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

866138-10-5
Record name 4-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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